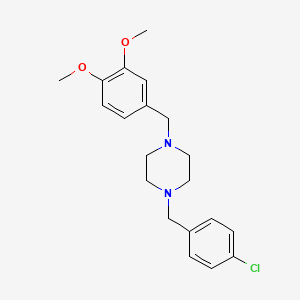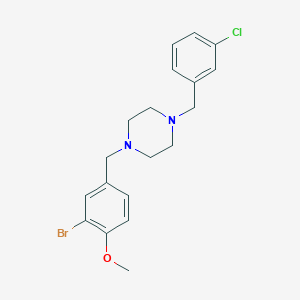![molecular formula C19H21BrN2O2 B3463091 N-{4-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B3463091.png)
N-{4-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]phenyl}acetamide
Vue d'ensemble
Description
N-{4-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]phenyl}acetamide, also known as BBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBA is a derivative of salicylaldoxime and has been shown to possess various biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-{4-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]phenyl}acetamide involves the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound inhibits the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in cancer cells. This compound also scavenges free radicals and inhibits the production of pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It exhibits antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound also possesses antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress and inflammation-related diseases. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as SOD and CAT.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]phenyl}acetamide has several advantages and limitations for lab experiments. One of the advantages is its ability to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. This compound also possesses antioxidant and anti-inflammatory properties, which can be useful for the treatment of oxidative stress and inflammation-related diseases. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-{4-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]phenyl}acetamide. One of the directions is to investigate its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to understand the molecular mechanisms underlying its antitumor, antioxidant, and anti-inflammatory properties. Another direction is to improve its solubility and bioavailability, which can enhance its efficacy as a therapeutic agent. Additionally, the development of this compound derivatives with improved properties can also be explored.
Applications De Recherche Scientifique
N-{4-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]phenyl}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress and inflammation-related diseases.
Propriétés
IUPAC Name |
N-[4-[(5-bromo-3-tert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-12(23)22-16-7-5-15(6-8-16)21-11-13-9-14(20)10-17(18(13)24)19(2,3)4/h5-11,24H,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBRTXDGDIFJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3463031.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3463042.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3463047.png)


![N-(2-furylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3463065.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463071.png)
![4-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3463072.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B3463076.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463085.png)
![1-[2-(4-methoxyphenoxy)ethyl]piperidine](/img/structure/B3463095.png)